3,3'-Dichlorobenzidine sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Dichlorobenzidine sulphate is a chemical compound derived from 3,3’-dichlorobenzidine, which is a solid crystalline powder composed of two conjoined benzene rings each with chlorine groups in the “3” positions and amino groups in the “4” positions . This compound is known for its use in the production of dyes and pigments, particularly in the manufacturing of diarylide yellow pigments used in printing inks . It is also recognized for its potential carcinogenic properties, which have led to a decrease in its use in certain industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3’-Dichlorobenzidine is typically synthesized from 2-nitrochlorobenzene through a two-step process. The first step involves the reduction of 2-nitrochlorobenzene with zinc dust and sodium hydroxide to produce 2,2’-dichlorohydrazobenzene. This intermediate then undergoes a benzidine rearrangement catalyzed by hydrochloric acid or sulfuric acid to yield 3,3’-dichlorobenzidine .
Industrial Production Methods
In industrial settings, the continuous preparation of 3,3’-dichlorobenzidine dihydrochloride from 2,2’-dichlorohydrazobenzene is achieved by treatment with aqueous sulfuric acid . This method ensures a consistent and efficient production process suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
3,3’-Dichlorobenzidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso derivatives.
Reduction: The initial reduction step in its synthesis involves the reduction of 2-nitrochlorobenzene.
Substitution: It undergoes chlorination to form tetrachloro derivatives.
Common Reagents and Conditions
Reduction: Zinc dust and sodium hydroxide are commonly used.
Rearrangement: Hydrochloric acid or sulfuric acid catalyzes the benzidine rearrangement.
Chlorination: Chlorine is used in water treatment plants to produce tetrachloro derivatives.
Major Products Formed
Scientific Research Applications
3,3’-Dichlorobenzidine sulphate has several applications in scientific research:
Chemistry: It is used in the synthesis of various pigments and dyes.
Biology: Its derivatives are studied for their potential biological effects and interactions.
Medicine: Research is conducted on its carcinogenic properties and potential health impacts.
Industry: It is employed in the production of pigments for printing inks, textiles, plastics, enamels, paint, leather, and rubber .
Mechanism of Action
The mechanism of action of 3,3’-dichlorobenzidine involves its metabolism through N-acetylation, resulting in the formation of metabolites such as N-acetyl-3,3’-dichlorobenzidine and N’N’-diacetyl-3,3’-dichlorobenzidine . It can act on the aryl hydrocarbon receptor to induce the activity of cytochrome P-450 enzymes, which further metabolize the compound . The formation of nitroso derivatives during metabolism, yielding a sulfinic acid amide with hemoglobin in erythrocytes, is suggested to be a mechanism for adduct formation .
Comparison with Similar Compounds
Similar Compounds
Benzidine: A related compound with similar structural features but without the chlorine substitutions.
3,3’-Dichlorobenzidine dihydrochloride: Another salt form of 3,3’-dichlorobenzidine with unique properties.
3,3’-Dichlorobenzidine dihydrogen bis(sulphate): Another derivative with distinct chemical characteristics.
Uniqueness
3,3’-Dichlorobenzidine sulphate is unique due to its specific chemical structure, which includes chlorine substitutions at the 3 positions on the benzene rings. This structural feature influences its reactivity and applications, particularly in the production of specific pigments and dyes .
Properties
CAS No. |
64414-68-2 |
---|---|
Molecular Formula |
C12H12Cl2N2O4S |
Molecular Weight |
351.2 g/mol |
IUPAC Name |
4-(4-amino-3-chlorophenyl)-2-chloroaniline;sulfuric acid |
InChI |
InChI=1S/C12H10Cl2N2.H2O4S/c13-9-5-7(1-3-11(9)15)8-2-4-12(16)10(14)6-8;1-5(2,3)4/h1-6H,15-16H2;(H2,1,2,3,4) |
InChI Key |
HOVPEOYZHDRTFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N)Cl)Cl)N.OS(=O)(=O)O |
Related CAS |
64969-34-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.